4-Nitro-3-(octanoyloxy)benzoic acid
Overview
Description
“4-Nitro-3-(octanoyloxy)benzoic acid”, also known as NOBA, is a chromogenic substrate for phospholipases such as PLA2 . It has the empirical formula C15H19NO6 and a molecular weight of 309.31 .
Molecular Structure Analysis
The molecular structure of “4-Nitro-3-(octanoyloxy)benzoic acid” consists of a benzoic acid core with a nitro group at the 4th position and an octanoyloxy group at the 3rd position . The exact 3D structure may be viewed using specialized software .
Chemical Reactions Analysis
“4-Nitro-3-(octanoyloxy)benzoic acid” is used to acrylate ε-amino groups of Lysine in order to immobilize phospholipase A2 in snake venom . More detailed information about its chemical reactions was not found in the available resources.
Physical And Chemical Properties Analysis
“4-Nitro-3-(octanoyloxy)benzoic acid” is a solid substance with a density of 1.2±0.1 g/cm³ . It has a boiling point of 476.9±40.0 °C at 760 mmHg . The compound has 7 hydrogen bond acceptors and 1 hydrogen bond donor .
Scientific Research Applications
Photoluminescence in Lanthanide Coordination Compounds
A study by Sivakumar et al. (2010) explored the use of 4-benzyloxy benzoic acid derivatives (including a compound similar to 4-Nitro-3-(octanoyloxy)benzoic acid) in lanthanide coordination compounds. These compounds were used to test the influence of electron-releasing or electron-withdrawing substituents on photophysical properties. The study found that electron-releasing substituents improved the photoluminescence of Tb(3+) complexes, while electron-withdrawing groups decreased the overall sensitization efficiency of the Tb(3+)-centered luminescence (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Mesogenic Properties in Liquid Crystals
Weissflog et al. (1996) conducted research on benzoyloxybenzoic acids, similar to 4-Nitro-3-(octanoyloxy)benzoic acid, to observe their liquid crystalline behavior. They synthesized new benzoyloxybenzoic acids with terminal and lateral groups, noting liquid crystalline behavior at high temperatures (Weissflog, Dietzmann, Stützer, Drewello, Hoffmann, & Hartung, 1996).
Nitro-Hunsdiecker Reaction
Das et al. (2002) explored the nitrodecarboxylation of aromatic alpha, beta-unsaturated carboxylic acids and ring-activated benzoic acids, which includes compounds structurally related to 4-Nitro-3-(octanoyloxy)benzoic acid. This process involved using nitric acid and catalytic AIBN in MeCN, leading to the generation of nitrostyrenes and nitroarenes (Das, Sinha, & Roy, 2002).
Enzyme Activity Assay in Snake Venom
Holzer and Mackessy (1996) developed an endpoint assay for snake venom phospholipase A2 using 4-nitro-3-(octanoyloxy)benzoic acid. This assay is suitable for examining enzyme activity without the use of radioactive substrates or organic solvents, thus minimizing waste disposal concerns (Holzer & Mackessy, 1996).
Safety And Hazards
This compound is considered toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of accidental ingestion or inhalation, it is advised to seek immediate medical attention .
properties
IUPAC Name |
4-nitro-3-octanoyloxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-2-3-4-5-6-7-14(17)22-13-10-11(15(18)19)8-9-12(13)16(20)21/h8-10H,2-7H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCATWRTRISVBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602602 | |
Record name | 4-Nitro-3-(octanoyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-3-(octanoyloxy)benzoic acid | |
CAS RN |
55894-52-5 | |
Record name | 4-Nitro-3-(octanoyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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